molecular formula C16H13NO4S B1597169 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole CAS No. 428816-43-7

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole

Cat. No.: B1597169
CAS No.: 428816-43-7
M. Wt: 315.3 g/mol
InChI Key: XTRBMIRETKHRKF-UHFFFAOYSA-N
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Description

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole is an organic compound with the molecular formula C16H13NO4S and a molecular weight of 315.34 g/mol . This compound is characterized by the presence of an isocyano group, a toluene-4-sulfonyl group, and a benzo[1,3]dioxole moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole typically involves the reaction of benzo[1,3]dioxole with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an isocyanide reagent to introduce the isocyano group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isocyano group, converting it to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzo[1,3]dioxole moiety.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives at the sulfonyl group are the major products.

Scientific Research Applications

5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
  • 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,4]dioxole
  • 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,2]dioxole

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the isocyano group and the benzo[1,3]dioxole moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-3-6-13(7-4-11)22(18,19)16(17-2)12-5-8-14-15(9-12)21-10-20-14/h3-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBMIRETKHRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=C(C=C2)OCO3)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378049
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428816-43-7
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-[benzo[1,3]dioxol-5-yl-(toluene-4-sulfonyl)-methyl]-formamide (740 mg, 2.22 mmol) in THF (50 mL) was slowly added phosphorous oxychloride (0.41 mL, 4.44 mmol, 2 equiv). The resulting reaction mixture was stirred at ambient temperature for 2 hours, cooled to 0° C. and slowly treated with 2,6-lutidine (1.55 mL, 13.32 mmol, 6 equiv). The reaction mixture was stirred at ambient temperature for 48 hours, treated with saturated aqueous sodium hydrogen carbonate (80 mL), and then extracted with ethyl acetate (50 mL). The organics were dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography (20% ethyl acetate in hexane) provided 5-[Isocyano-(toluene4-sulfonyl)-methyl]-benzo[1,3]dioxole as a white solid (200 mg, 29%).
Name
N-[benzo[1,3]dioxol-5-yl-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
Reactant of Route 2
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole

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